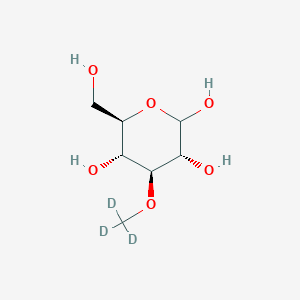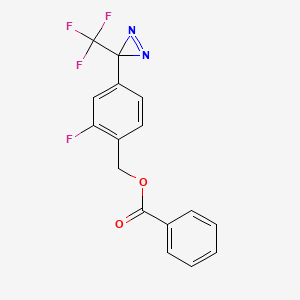
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate is a synthetic organic compound that features a trifluoromethyl group and a diazirine ring. The presence of these functional groups makes it a valuable tool in various scientific research fields, particularly in photochemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate typically involves multiple steps, starting from commercially available precursors. . The diazirine ring can be formed via cyclization reactions under specific conditions, often involving the use of strong bases and heat.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate has several scientific research applications:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and molecular interactions.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and protein-protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate involves the activation of the diazirine ring upon exposure to UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the diazirine ring.
4-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group but has an aldehyde functional group instead of the diazirine ring.
Uniqueness
The uniqueness of 2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate lies in its combination of the trifluoromethyl group and the diazirine ring, which provides both stability and reactivity. This makes it particularly useful in photochemistry and molecular biology applications where precise control over molecular interactions is required.
Eigenschaften
Molekularformel |
C16H10F4N2O2 |
|---|---|
Molekulargewicht |
338.26 g/mol |
IUPAC-Name |
[2-fluoro-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl benzoate |
InChI |
InChI=1S/C16H10F4N2O2/c17-13-8-12(15(21-22-15)16(18,19)20)7-6-11(13)9-24-14(23)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
UUVJYOBKDKCOQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C=C(C=C2)C3(N=N3)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
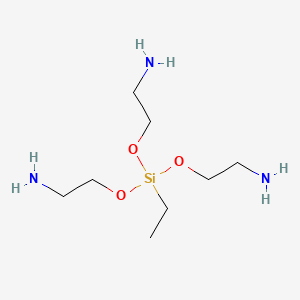
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)


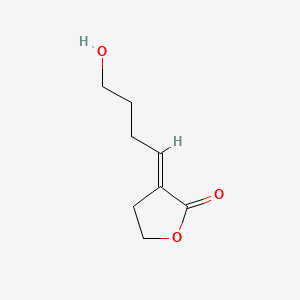
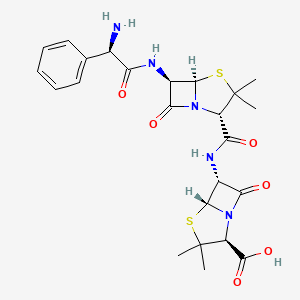
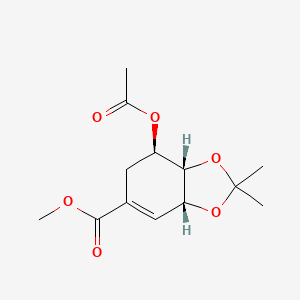

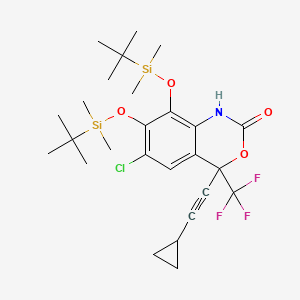


![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
